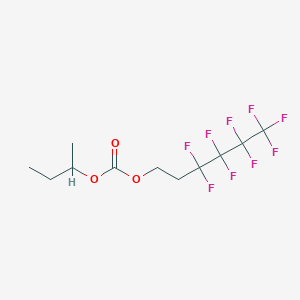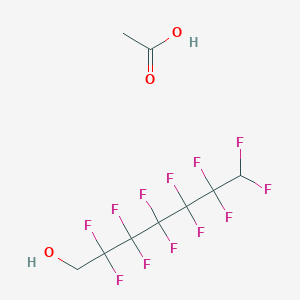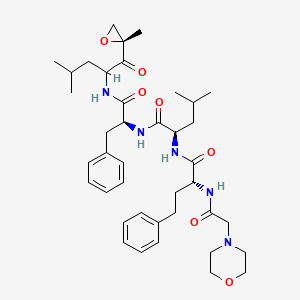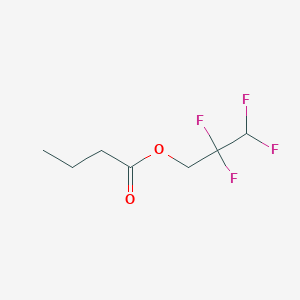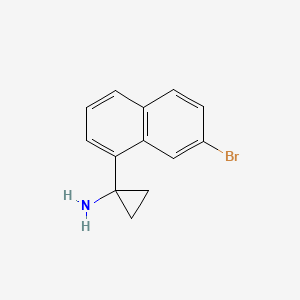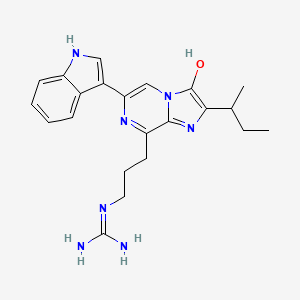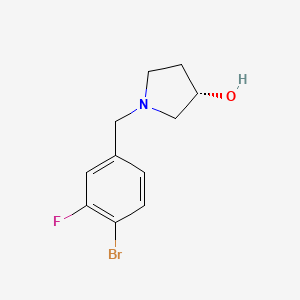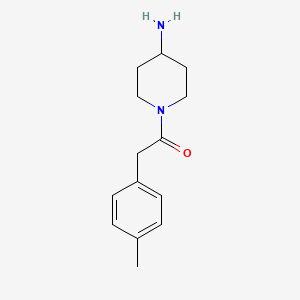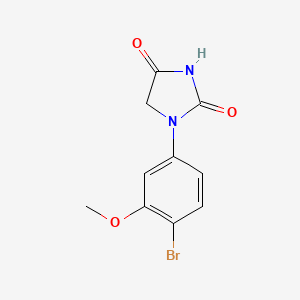![molecular formula C12H20N2O B15091725 (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobicyclo[222]octan-1-yl)(azetidin-1-yl)methanone is a complex organic compound that features a bicyclic structure with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This method allows for the functionalization of the bicyclic structure, which can then be further modified to introduce the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis techniques. The use of continuous flow chemistry and catalytic processes can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in various chemical applications.
Uniqueness
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone is unique due to its combination of a bicyclic structure with an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N2O/c13-12-5-2-11(3-6-12,4-7-12)10(15)14-8-1-9-14/h1-9,13H2 |
InChI Key |
AFEBGZAPNRSWPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C23CCC(CC2)(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


